1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Overview
Description
The compound “1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid” is also known as Bissulfosuccinimidyl suberate . It is a membrane-impermeable lysine selective crosslinker .
Molecular Structure Analysis
The molecular formula of the compound is C16H20N2O14S2 . The compound has 16 hydrogen bond acceptors and 2 hydrogen bond donors .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 and a molar volume of 295.3±5.0 cm3 . It is soluble in water up to 10 mM . The compound has a polar surface area of 253 Å2 and a polarizability of 41.5±0.5 10-24 cm3 .Scientific Research Applications
Polymer Chemistry and Materials
Synthesis and Properties: This compound has been synthesized through the reaction of 4-aminobenzenesulfonamide with maleic anhydride, yielding (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid . Further reaction with p-toluenesulfonic acid results in the formation of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . Its properties and potential applications in heat-resistant polymers and polymer materials are areas of interest .
Mechanism of Action
Target of Action
The primary target of this compound is lysine residues in proteins . Lysine is an essential amino acid that plays a crucial role in protein structure and function. It is involved in a variety of biological processes, including protein synthesis, cell signaling, and immune response.
Mode of Action
This compound is a lysine-selective crosslinker . Crosslinkers are used to create covalent bonds between functional groups in proteins, thereby modifying their structure and function. This compound specifically targets the amino group in lysine residues, forming a stable covalent bond. This can lead to changes in protein conformation, activity, or interactions with other molecules.
Pharmacokinetics
The compound is soluble in water up to 10 mM, which suggests it could be readily absorbed and distributed in the body . It is also described asmembrane-impermeable , which could limit its ability to cross cell membranes and affect intracellular targets. More research would be needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and reactivity could be affected by the pH of its environment. Additionally, its stability and efficacy could be influenced by storage conditions, as it is recommended to be stored at +4°C .
properties
IUPAC Name |
1-[4-[[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S4/c19-11-7-9(35(25,26)27)15(23)17(11)31-13(21)3-1-5-33-34-6-2-4-14(22)32-18-12(20)8-10(16(18)24)36(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSVHPDQDXRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O14S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128833 | |
Record name | 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
CAS RN |
98604-89-8 | |
Record name | 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98604-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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